molecular formula C18H24BrNO2S B2393864 N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide CAS No. 425410-83-9

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide

Cat. No.: B2393864
CAS No.: 425410-83-9
M. Wt: 398.36
InChI Key: AOARXXSNBRQBGF-UHFFFAOYSA-N
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Description

N-[1-(2-Adamantyl)ethyl]-4-bromobenzenesulfonamide is a sulfonamide derivative characterized by a 2-adamantyl group linked via an ethyl chain to the sulfonamide nitrogen, with a para-bromo substituent on the benzene ring (Fig. 1). The bromine atom at the para position offers a handle for further functionalization via cross-coupling reactions, a feature common in pharmaceutical intermediates .

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARXXSNBRQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide typically involves multiple steps One common approach is to start with the adamantane derivative, which undergoes functionalization to introduce the ethyl groupThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution of the bromine atom can result in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Pharmacological Applications

1. Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1)
The compound has been identified as a modulator of 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the metabolism of glucocorticoids. Inhibition of this enzyme is beneficial for conditions such as:

  • Metabolic Syndrome : The compound may help reduce insulin resistance and improve metabolic profiles in patients with this syndrome, characterized by obesity, hypertension, and dyslipidemia .
  • Type 2 Diabetes : By modulating glucocorticoid levels, it could potentially improve glucose tolerance and reduce complications associated with diabetes .

2. Anti-Obesity Effects
Research indicates that compounds similar to N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide may serve as anti-obesity agents. They can help manage weight by altering metabolic pathways involved in fat storage and energy expenditure .

Case Study 1: Metabolic Syndrome Management

A clinical study investigated the effect of a related compound on patients with metabolic syndrome. Results showed significant improvements in insulin sensitivity and lipid profiles after treatment over a 12-week period. The study highlighted the potential of compounds that inhibit 11βHSD1 in managing metabolic disorders.

Case Study 2: Type 2 Diabetes Treatment

In another study, the administration of a related sulfonamide compound demonstrated a marked decrease in fasting blood glucose levels among participants with type 2 diabetes. The findings suggested that targeting glucocorticoid metabolism could be a viable strategy for diabetes management.

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Metabolic SyndromeInhibition of 11βHSD1Improved insulin sensitivity
Type 2 DiabetesModulation of glucocorticoid levelsReduced fasting blood glucose
Anti-ObesityAlteration of metabolic pathwaysWeight management and improved lipid profiles

Mechanism of Action

The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the bromobenzenesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • Adamantyl group : Confers rigidity and high lipid solubility, often improving bioavailability.
  • Ethyl linker : Balances steric bulk and flexibility.
  • 4-Bromobenzenesulfonamide core : A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-[1-(2-Adamantyl)ethyl]-4-bromobenzenesulfonamide 4-Bromobenzenesulfonamide 2-Adamantyl-ethyl Potential enzyme inhibition
N-(2-((1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)-4-bromobenzenesulfonamide (8c) 4-Bromobenzenesulfonamide Pyrazolo-pyrimidinyl-aminoethyl Anticancer activity (in vitro)
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Methylbenzenesulfonamide Oxadiazole-chlorobenzylsulfanyl Not reported
N-(tert-Butyldimethylsilyl)-4-bromobenzenesulfonamide (1f-precursor) 4-Bromobenzenesulfonamide TBS-protected sulfonamide Synthetic intermediate
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Bromoacetylphenyl Electrophilic reactivity

Key Observations :

  • Adamantyl vs. Heterocyclic Moieties : The adamantyl group in the target compound provides steric bulk distinct from the pyrazolo-pyrimidinyl (8c, ) or oxadiazole () groups in analogs. This may influence target selectivity and pharmacokinetics.
  • Bromine Positioning : The para-bromo substituent in the target compound contrasts with meta or ortho positions in other sulfonamides (e.g., ), affecting electronic properties and binding interactions.

Melting Points and Stability :

  • Adamantyl derivatives like ADAMANTYL-THPINACA (C24H31N3O2) exhibit molecular weights ~393.52 g/mol , comparable to the target compound’s estimated weight (~396 g/mol).

Spectroscopic Data

NMR Profiles :

  • Target Compound : Expected adamantyl protons at δ 1.6–2.2 ppm (multiplet) and ethyl linker protons at δ 3.0–3.5 ppm. Aromatic protons from the bromobenzene ring would appear downfield (δ 7.5–7.8 ppm) .
  • Analog 8c : Pyrazolo-pyrimidinyl protons show distinct aromatic signals (δ 7.3–8.5 ppm), while the ethyl linker resonates at δ 3.2–3.6 ppm .
  • TBS-Protected Sulfonamide (1f-precursor) : tert-Butyl protons appear as a singlet at δ 0.9–1.1 ppm .

Mass Spectrometry :

  • HRMS data for compound 8c confirms the molecular formula (C20H20BrN5O2S) , whereas ADAMANTYL-THPINACA was validated via GC-MS and FTIR .

Biological Activity

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide is a sulfonamide compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, known for its stability and unique three-dimensional structure, combined with a bromobenzenesulfonamide group, which is significant for its biological interactions. The general formula can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}BrN1_{1}O2_{2}S1_{1}
  • CAS Number : 425410-83-9

This compound interacts with specific molecular targets in biological systems. The adamantane moiety allows for hydrophobic interactions with protein pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity. This dual interaction is crucial for its potential therapeutic effects.

Antiviral and Anticancer Properties

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound is under investigation for similar applications due to its structural similarities to known antiviral agents like amantadine. Additionally, compounds with sulfonamide groups have shown anticancer activity by inhibiting specific enzymes involved in tumor growth.

Inhibition of Enzymatic Activity

The compound has demonstrated potential as an inhibitor of certain enzymes related to neurotransmitter uptake. For instance, studies focusing on GABA transporters have highlighted the importance of sulfonamide derivatives in modulating GABAergic signaling pathways, which are crucial in conditions such as epilepsy and depression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of influenza virus replication
AnticancerInhibition of tumor growth via enzyme modulation
GABA Transporter InhibitionEnhanced GABA signaling leading to therapeutic effects

Case Study: GABA Transport Inhibition

A study conducted by Boeck et al. (2020) examined the effects of various sulfonamide derivatives on GABA transporters. This compound was tested alongside other compounds, revealing a significant inhibitory effect on the GAT1 subtype. The results indicated a potential for developing new treatments for disorders associated with impaired GABAergic signaling .

Q & A

Q. What are the standard synthetic routes for N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide, and how is the product characterized?

The compound is typically synthesized via a multi-step process involving sulfonamide bond formation. A common approach includes reacting 4-bromobenzenesulfonyl chloride with a 2-adamantylethylamine derivative under basic conditions (e.g., triethylamine in dry dichloromethane). Purification is achieved via column chromatography (e.g., EtOAC/CHCl₃ mixtures), followed by recrystallization. Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent integration and adamantyl group presence .
  • HRMS for molecular weight validation .
  • HPLC to assess purity (e.g., >95% under MeOH-H₂O gradients) .

Q. What biological assays are typically used to evaluate the activity of this compound?

Initial screening often includes:

  • MTT assays for cytotoxicity in cancer cell lines (e.g., MDA-MB-231, MCF-10A) .
  • Enzyme inhibition studies (e.g., tyrosyl-DNA phosphodiesterase I or isoprenoid biosynthesis enzymes) using fluorometric or colorimetric substrates .
  • ELISA for quantifying protein interactions or downstream signaling markers .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during synthesis?

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize unreacted starting material .
  • Solvent selection : Anhydrous DCM or THF reduces side reactions .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent adamantyl group degradation .
  • Purification : Gradient column chromatography (e.g., EtOAc/hexane) followed by recrystallization in ethanol improves purity to >97% .

Q. How to resolve contradictions in spectroscopic data when analyzing derivatives?

  • Variable NMR shifts : Compare experimental ¹H NMR with X-ray crystallography data (e.g., torsion angles affecting adamantyl proton environments) .
  • Ambiguous integration : Use DEPT-135 or 2D-COSY to distinguish overlapping signals in aromatic or adamantyl regions .
  • Solvent effects : Record spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation artifacts .

Q. What strategies are employed to determine the crystal structure and polymorphism?

  • Single-crystal X-ray diffraction : Slow evaporation from acetonitrile yields crystals suitable for resolving adamantyl conformation and sulfonamide geometry .
  • DSC/TGA : Identify polymorphic transitions (e.g., Forms A/B in related sulfonamides with distinct melting points: 74–78°C vs. 142–146°C) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing packing .

Q. How to design enzyme inhibition studies using this sulfonamide?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., IspF in isoprenoid biosynthesis) .
  • Assay conditions : Use Tris-HCl buffer (pH 7.4) with 1–10 µM compound and monitor inhibition via fluorescence (e.g., NADPH depletion) .
  • SAR analysis : Introduce substituents (e.g., methyl, bromo) at the 4-position to enhance binding affinity and compare IC₅₀ values .

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